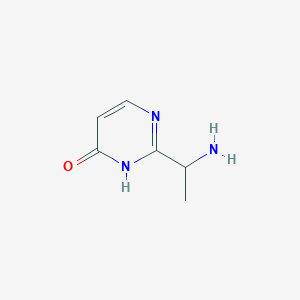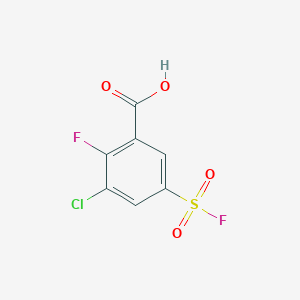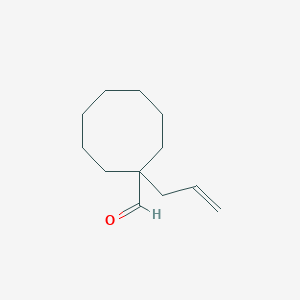
3-Amino-2-(3,4-dimethoxyphenyl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-2-(3,4-dimethoxyphenyl)propan-1-ol is an organic compound with the chemical formula C11H17NO3This compound is a white crystalline solid with a melting point of approximately 75-77°C and a boiling point of about 457°C . It is soluble in alcohol, chloroform, and ethanol, but only slightly soluble in water .
Preparation Methods
The preparation of 3-Amino-2-(3,4-dimethoxyphenyl)propan-1-ol involves the reaction of 3-(3,4-dimethoxyphenyl)-2-propanol with carbamate under appropriate reaction conditions[2][2]. This synthetic route is commonly used in laboratory settings. Industrial production methods may vary, but they generally follow similar principles, ensuring the purity and yield of the final product.
Chemical Reactions Analysis
3-Amino-2-(3,4-dimethoxyphenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions[][2]. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Amino-2-(3,4-dimethoxyphenyl)propan-1-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Amino-2-(3,4-dimethoxyphenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. It can act as a precursor in the synthesis of bioactive compounds, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the compounds synthesized from it .
Comparison with Similar Compounds
3-Amino-2-(3,4-dimethoxyphenyl)propan-1-ol can be compared with similar compounds such as:
3-(3,4-Dimethoxyphenyl)-L-alanine: This compound is used as a reactant to synthesize β-amino alcohols for preparing tetracyclic cores of Erythrina alkaloids.
3-(3,4-Dimethoxyphenyl)propanoic acid: This compound belongs to the class of phenylpropanoic acids and has different applications in organic synthesis. The uniqueness of this compound lies in its specific structure and reactivity, making it valuable in the synthesis of various bioactive compounds.
Properties
Molecular Formula |
C11H17NO3 |
|---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
3-amino-2-(3,4-dimethoxyphenyl)propan-1-ol |
InChI |
InChI=1S/C11H17NO3/c1-14-10-4-3-8(5-11(10)15-2)9(6-12)7-13/h3-5,9,13H,6-7,12H2,1-2H3 |
InChI Key |
LLTMJMRLIPCICJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CN)CO)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Methyl 6-[(but-2-YN-1-YL)amino]pyrazine-2-carboxylate](/img/structure/B13287022.png)



![2-{[(2-Bromophenyl)methyl]amino}propan-1-ol](/img/structure/B13287045.png)

![7-(Difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B13287053.png)
